O-Phenyl-D-tyrosine HCl
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Overview
Description
O-Phenyl-D-tyrosine Hydrochloride is a derivative of the amino acid tyrosine, where the phenyl group is substituted at the ortho positionThe molecular formula of O-Phenyl-D-tyrosine Hydrochloride is C15H16ClNO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Phenyl-D-tyrosine Hydrochloride typically involves the protection of the amino and carboxyl groups of tyrosine, followed by the introduction of the phenyl group at the ortho position. The protected intermediate is then deprotected to yield the final product. Common reagents used in this synthesis include phenylboronic acid, palladium catalysts, and protecting groups such as tert-butyloxycarbonyl (Boc) and methyl esters .
Industrial Production Methods: Industrial production of O-Phenyl-D-tyrosine Hydrochloride may involve multi-step synthesis processes, including the use of enzyme-catalyzed reactions to achieve high yield and purity. Enzyme cascades, such as those involving tyrosine phenol-lyase and tyrosine decarboxylase, can be employed to convert tyrosine to the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: O-Phenyl-D-tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
O-Phenyl-D-tyrosine Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of O-Phenyl-D-tyrosine Hydrochloride involves its interaction with enzymes and receptors in biological systems. It can act as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine. The phenyl group enhances its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar structural features but lacking the ortho-phenyl substitution.
D-Tyrosine: The enantiomer of L-Tyrosine, with different biological activity.
Phenylalanine: Another aromatic amino acid, differing in the position of the phenyl group.
Uniqueness: O-Phenyl-D-tyrosine Hydrochloride is unique due to its ortho-phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and a tool for studying enzyme mechanisms and protein interactions .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-phenoxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCAXKXGJBTRG-PFEQFJNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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